4-bromo-N-(6-methylpyridin-2-yl)benzamide
Overview
Description
4-bromo-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O and a molecular weight of 291.14 g/mol This compound is known for its unique structure, which includes a bromine atom attached to a benzamide group, and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(6-methylpyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the methyl group on the pyridine ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the carbonyl group in the benzamide.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction of the benzamide group can yield amines or alcohols.
Scientific Research Applications
4-bromo-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- 4-methyl-N-(6-methylpyridin-2-yl)benzamide
- N-(5-bromo-pyridin-2-yl)-2-chloro-benzamide
Uniqueness
4-bromo-N-(6-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the pyridine ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSZUFBVHBOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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